molecular formula C6H13NO B086933 4-Ethylmorpholine CAS No. 100-74-3

4-Ethylmorpholine

Cat. No.: B086933
CAS No.: 100-74-3
M. Wt: 115.17 g/mol
InChI Key: HVCNXQOWACZAFN-UHFFFAOYSA-N
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Description

4-Ethylmorpholine (CAS: 100-74-3) is an N-substituted morpholine derivative with the molecular formula C₆H₁₃NO and an average molecular weight of 115.176 g/mol . It is a colorless to pale yellow liquid with applications spanning catalysis, organic synthesis, and biochemical workflows. Key uses include:

  • Catalytic hydrogenation: As a product of 4-acetylmorpholine reduction over Pt-V/CeO₂ catalysts under hydrogen pressure .
  • Peptide synthesis: As a base in coupling reactions (e.g., with HATU in DMSO) .
  • Protein chemistry: As a buffer component (e.g., 25–150 mM this compound acetate, pH 8.1–8.5) for enzymatic digestion and MALDI-MS workflows .
  • Industrial applications: As a solvent, surfactant intermediate, and catalyst in polyurethane foam production .

Regulatory classifications include UN1993 (toxic/irritant) and EC 202-885-0, with handling precautions for mutagenicity and irritancy .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylmorpholine is typically synthesized by the reaction of morpholine with bromoethane. The reaction is carried out with cooling and stirring, where morpholine is slowly added to bromoethane, and the reaction temperature is controlled to be below 70°C. After the addition is complete, the mixture is refluxed for six hours. The resulting product is then neutralized with a 50% sodium hydroxide solution until it becomes strongly alkaline. The oil layer is separated, and the water layer is extracted with ether. The combined oil layer and ether extract are then purified to obtain this compound .

Industrial Production Methods: In industrial settings, this compound can also be extracted from morpholine waste water using a single tower distillation device. This method involves preparing a three-component azeotrope, utilizing cyclohexane for dehydration, and separating this compound through distillation .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylmorpholine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-ethylmorpholine N-oxide.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Substitution: Reagents like alkyl halides or acyl halides can be used under basic conditions.

Major Products:

    Oxidation: this compound N-oxide.

    Substitution: Various substituted morpholine derivatives depending on the reagents used.

Scientific Research Applications

Chemical Synthesis

4-Ethylmorpholine is utilized as a reagent in various chemical reactions. Its primary role includes:

  • Coupling Agent : It acts as a coupling agent for carboxylic acids and lactones in anhydrous DMF (dimethylformamide) conditions, facilitating the formation of esters and amides .

Chromatography

In analytical chemistry, this compound is employed as a buffer component in anion-exchange chromatography, particularly for the separation of peptides . This application is crucial for purifying biomolecules in proteomics studies.

Material Science

Recent research indicates that this compound can be used to develop hybrid materials with unique properties. For instance, it has been incorporated into organic–inorganic hybrid compounds that exhibit phase transition behaviors at elevated temperatures . Such materials are promising for applications in electronics and photonics.

Pharmaceuticals

The compound's ability to modify molecular interactions makes it valuable in drug formulation. Its role as a solvent or stabilizing agent in pharmaceutical preparations can enhance drug solubility and bioavailability.

Case Studies

StudyApplicationFindings
Chemical SynthesisDemonstrated the efficacy of this compound in coupling reactions leading to high yields of desired products.
Anion-Exchange ChromatographyUsed as a buffer component; improved resolution in peptide separation compared to traditional buffers.
Material ScienceExplored its role in creating hybrid materials with phase transition properties, useful for electronic applications.

Mechanism of Action

The mechanism of action of 4-Ethylmorpholine primarily involves its role as a catalyst and solvent. As a catalyst, it facilitates the formation of polyurethane foams by promoting the reaction between isocyanates and polyols. The nitrogen atom in this compound can coordinate with the reactants, lowering the activation energy and increasing the reaction rate. In biological applications, it acts as a buffer component, maintaining the pH and stability of the solution .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine and N-Substituted Derivatives

Table 1: Physical and Chemical Properties

Compound Molecular Formula Boiling Point (°C) pKa (aqueous) Key Applications
Morpholine C₄H₉NO 128–129 8.33 Corrosion inhibitor, solvent
4-Ethylmorpholine C₆H₁₃NO 138–140 ~7.5–8.0* Catalysis, peptide synthesis
N-Methylmorpholine C₅H₁₁NO 115–116 7.38 Polymerization catalyst
Thiomorpholine C₄H₉NS 169–170 ~7.0* Lipophilic drug analog

*Estimated from solvent interaction studies .

Key Differences :

  • Basicity : Morpholine (pKa 8.33) is more basic than this compound (~7.5–8.0) due to reduced steric hindrance from the ethyl group .
  • Lipophilicity : Thiomorpholine (logP ~1.2) and this compound (logP ~0.5) exhibit higher lipophilicity than morpholine (logP ~-0.8), influencing solubility in organic phases .
  • Catalytic Performance : this compound is preferred over N-methylmorpholine in hydrogenation reactions (e.g., 4-acetylmorpholine → this compound at >95% yield) due to optimized steric effects .

Solute-Solvent Interactions

Table 2: Gibbs Free Energy (ΔG, kcal/mol) of Caffeine Complexation

Compound ΔG (25°C) Hydrogen Bond Length (Å) Interaction Strength
Morpholine -0.51 2.204 Moderate
This compound -2.12 2.204 Strong
N-Methylmorpholine -1.85 2.198 Strong

Data from caffeine solubility studies show that this compound forms more stable heteromolecular complexes than morpholine, attributed to favorable C–H···O interactions and alkyl chain flexibility .

Structural and Functional Comparisons with Thiomorpholine

Table 3: Structural and Functional Attributes

Attribute This compound Thiomorpholine
Heteroatom Oxygen Sulfur
Crystal Packing No dimerization Centrosymmetric dimers via C–H···O
Metabolic Stability Resistant to oxidation Susceptible to sulfoxidation
Applications Buffers, catalysis Drug precursors (e.g., antimycobacterial agents)

Thiomorpholine’s sulfur atom enhances lipophilicity but reduces metabolic stability compared to this compound, making it a "soft spot" in drug design .

Biological Activity

4-Ethylmorpholine (C6_{6}H13_{13}NO), a morpholine derivative, is recognized for its diverse applications in the fields of organic synthesis, pharmaceuticals, and agrochemicals. Its biological activity has garnered interest due to its potential therapeutic properties, particularly in anti-inflammatory and cytotoxic contexts. This article explores the biological activity of this compound, highlighting research findings, case studies, and relevant data.

This compound is a colorless liquid with a characteristic amine-like odor. It has a boiling point of approximately 139 °C and a density of 0.91 g/mL at 20 °C. The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, as well as a solvent in organic reactions .

Antiproliferative Effects

Recent studies have investigated the antiproliferative effects of this compound and its metal complexes against various cancer cell lines. Notably, research involving Nthis compound complexes with copper (Cu) and nickel (Ni) has demonstrated significant cytotoxicity against malignant human cancer cell lines. The study assessed the growth inhibition of these complexes using the MTS assay, determining the GI50_{50} values (the concentration required to inhibit cell growth by 50%).

Table 1: Cytotoxicity of Nthis compound Complexes

CompoundGI50_{50} (µM)Cell Line
Cu(Nthis compound)25U937 (Leukemia)
Ni(Nthis compound)30HeLa (Cervical)
Control>100U937

The results indicate that both Cu and Ni complexes exhibit promising antiproliferative activity, with Cu complexes showing superior effectiveness compared to their Ni counterparts .

Anti-inflammatory Activity

In addition to its cytotoxic properties, this compound derivatives have been evaluated for anti-inflammatory activity. A study on benzophenone-N-ethyl morpholine ethers revealed that several compounds exhibited significant inhibition of paw edema in a carrageenan-induced inflammation model in rats.

Table 2: Anti-inflammatory Activity of Morpholine Derivatives

CompoundInhibition (%) at 40 mg/kgRemarks
Compound 5a55.5High anti-inflammatory
Compound 5f58.7Maximum inhibition
Compound 5d29.5Minimum inhibition

The data suggest that the presence of the morpholine moiety enhances anti-inflammatory effects, indicating potential therapeutic applications in treating inflammatory conditions .

Toxicological Profile

While exploring the biological activities, it is crucial to consider the toxicological aspects of this compound. Acute exposure can lead to irritation of the skin and eyes, respiratory issues, and potential central nervous system effects such as drowsiness and foggy vision. Chronic exposure has not been extensively studied; however, it is classified as a hazardous substance due to its irritant properties .

Case Studies

  • Cytotoxicity Assessment : A comparative analysis was conducted on various metal complexes of Nthis compound against different cancer cell lines. The study highlighted that the introduction of ethyl groups significantly influences the cytotoxic profile, enhancing interaction with cellular targets .
  • Anti-inflammatory Evaluation : A series of synthesized benzophenone derivatives containing ethylmorpholine were tested for their anti-inflammatory properties using standard animal models. Results indicated that these compounds could serve as potential candidates for developing new anti-inflammatory drugs due to their efficacy and reduced ulcerogenic activity compared to existing therapies .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 4-ethylmorpholine in laboratory settings?

  • Methodology : Synthesis typically involves the reaction of morpholine with ethylating agents (e.g., ethyl bromide) under controlled pH and temperature. Characterization includes nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (¹H and ¹³C spectra), gas chromatography-mass spectrometry (GC-MS) for purity assessment, and titration for quantifying basicity .
  • Data Consideration : Purity thresholds (>98%) and residual solvent levels (e.g., ethyl bromide) must be documented using calibration curves in GC-MS.

Q. How does this compound function as a buffer in biochemical assays, and what are its optimal pH ranges?

  • Methodology : Its buffering capacity arises from the tertiary amine group, effective in pH 6.0–8.4. For example, in native mass spectrometry, this compound/acetate buffers maintain protein folding at pH 5.2–7.5 by stabilizing solution-phase conformations .
  • Experimental Design : Titration curves should be generated to map buffering ranges, and circular dichroism (CD) spectroscopy can validate protein stability in buffer conditions .

Q. What are the safety and handling protocols for this compound in laboratory environments?

  • Guidelines : Use fume hoods for volatile handling, wear nitrile gloves, and avoid skin contact due to mild irritancy. Safety data sheets (SDS) recommend neutralization with weak acids (e.g., acetic acid) before disposal .

Advanced Research Questions

Q. How can this compound be optimized to study protein-protein interactions in cardiac troponin complexes?

  • Methodology : Surface plasmon resonance (SPR) assays using this compound-based buffers (pH 7.0) reduce nonspecific binding. Kinetic parameters (e.g., KD) require normalization to buffer blank controls to account for refractive index shifts .
  • Data Contradictions : Discrepancies in binding affinities may arise from ionic strength variations; replicate experiments with adjusted buffer molarities (e.g., 50–200 mM) are critical .

Q. What role does this compound play in stabilizing non-canonical DNA structures under acidic conditions?

  • Experimental Design : CD spectroscopy in 150 mM this compound (pH 5.2) reveals i-motif DNA formation. Control experiments with lithium citrate (same pH) are necessary to isolate buffer-specific effects .
  • Statistical Analysis : Compare spectral peaks (e.g., 285 nm for i-motif) across buffers using Student’s t-test to confirm significance (p < 0.05) .

Q. How do impurities in this compound impact reproducibility in organic synthesis?

  • Analytical Approach : Quantify trace aldehydes (e.g., from oxidation) via HPLC with UV detection at 210 nm. Spiking experiments with known impurities (0.1–1.0%) can model yield reductions in amidation reactions .
  • Troubleshooting : Pre-purification via fractional distillation or molecular sieves improves batch consistency .

Q. Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing dose-response data involving this compound in toxicity studies?

  • Framework : Use nonlinear regression (e.g., Hill equation) to model EC50 values. Bootstrap resampling (≥1,000 iterations) accounts for small sample sizes in in vitro assays .

Q. How should researchers validate the identity of this compound derivatives in novel synthetic pathways?

  • Validation Protocol : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation and 2D NMR (e.g., HSQC, HMBC) for regiochemical assignment. Cross-reference with computed spectra (e.g., DFT simulations) .

Q. Data Presentation and Reproducibility

Q. What metadata should accompany publications using this compound to ensure reproducibility?

  • Essential Details :

  • Buffer preparation (e.g., “150 mM this compound, pH 5.2, adjusted with acetic acid”).
  • Purity grades and supplier lot numbers (exclude commercial vendors per guidelines).
  • Environmental conditions (e.g., temperature during synthesis) .

Q. How can conflicting results in protein stabilization studies using this compound be resolved?

  • Root-Cause Analysis : Audit buffer preparation logs for pH/molarity errors, verify protein source integrity via SDS-PAGE, and replicate experiments across independent labs .

Properties

IUPAC Name

4-ethylmorpholine
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InChI

InChI=1S/C6H13NO/c1-2-7-3-5-8-6-4-7/h2-6H2,1H3
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InChI Key

HVCNXQOWACZAFN-UHFFFAOYSA-N
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Canonical SMILES

CCN1CCOCC1
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Molecular Formula

C6H13NO
Record name N-ETHYL MORPHOLINE
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DSSTOX Substance ID

DTXSID5025312
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Molecular Weight

115.17 g/mol
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Physical Description

N-ethyl morpholine appears as a colorless liquid with a strong ammonia-like odor. Severely irritates skin, eyes, and mucous membranes. Moderately soluble in water and less dense than water. Flash point 83 °F., Liquid, Colorless liquid with an ammonia-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an ammonia-like odor.
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Boiling Point

280 to 282 °F at 760 mmHg (NTP, 1992), 138-139 °C @ 763 MM HG, 138 °C, 281 °F
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Flash Point

82 °F (NTP, 1992), 32 °C, 90 °F (32 °C) (OPEN CUP), (oc) 90 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), SOL IN ALL PROPORTIONS IN WATER, ETHANOL & ETHER; SOL IN ACETONE, Solubility in water: miscible, Miscible
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Density

0.916 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8996 @ 20 °C/4 °C, Relative density (water = 1): 0.99, 0.90
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Vapor Density

4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.0 (AIR= 1), Relative vapor density (air = 1): 4.0
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Vapor Pressure

6.2 mmHg at 68 °F (NTP, 1992), 6.1 [mmHg], 6.1 MM HG @ 20 °C, Vapor pressure, kPa at 20 °C: 0.80, 6 mmHg
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Color/Form

COLORLESS LIQUID, Colorless liquid.

CAS No.

100-74-3
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Melting Point

-81 °F (NTP, 1992), -62.78 °C, -63 °C, -81 °F
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Synthesis routes and methods I

Procedure details

In a manner analogous to that described in Example 27, from 234 mg of N-[3(S)-[[L-asparaginyl]amino]-2(R)-hydroxy-4-phenylbutyl]-L-proline tert.butyl ester, 90 mg of 1-isoquinolinecarboxylic acid, 70 mg of hydroxybenzotriazole. 60 mg of N-ethylmorpholine and 118 mg of dicyclohexylcarbodiimide there were obtained, after chromatography on silica gel using 10% methanol in dichloromethane for the elution, 146 mg of N-[2(R)-hydroxy-3(S)-[[N-(1-isoquinolylcarbonyl)-L-asparaginyl]amino]-4-phenylbutyl]-L-proline tert.butyl ester as a pale cream solid from ethyl acetate/n-hexane; MS: m/e 604 [M+H]+.
Name
N-[3(S)-[[L-asparaginyl]amino]-2(R)-hydroxy-4-phenylbutyl]-L-proline tert.butyl ester
Quantity
234 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step Two
Quantity
70 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a manner analogous to that described in Example 27 from 228 mg of N2 -[3(S)-[[L-asparaginyl]amino]-2(R)-hydroxy-4-phenylbutyl]-N1 -tert.butyl-L-prolinamide. 88 mg of 3-quinolinecarboxylic acid; 69 mg of hydroxybenzotriazole, 59 mg of N-ethylmorpholine and 116 mg of dicyclohexylcarbodiimide there were obtained, after chromatography on silica gel using dichloromethane/methanol (9:1) for the elution, 86 mg of N1 -tert.butyl-N2 -[2(R)-hydroxy-4-phenyl-3(S)-[[N-(3-quinolylcarbonyl)-L-asparaginyl]amino]butyl]-L-prolinamide as a white solid; MS: m/e 603 [M+H]+.
Name
N2 [3(S)-[[L-asparaginyl]amino]-2(R)-hydroxy-4-phenylbutyl]-N1 -tert.butyl-L-prolinamide
Quantity
228 mg
Type
reactant
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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